molecular formula C9H9N3O B098363 1H-Benzimidazole-1-carboxamide, N-methyl- CAS No. 23475-48-1

1H-Benzimidazole-1-carboxamide, N-methyl-

Cat. No. B098363
CAS RN: 23475-48-1
M. Wt: 175.19 g/mol
InChI Key: NTLKSZCCIRJNON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzimidazole-1-carboxamide, N-methyl- is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a benzimidazole ring and a carboxamide group. This compound has attracted the attention of researchers due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1H-Benzimidazole-1-carboxamide, N-methyl- is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including carbonic anhydrase and histone deacetylase. This inhibition can lead to various biochemical and physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1H-Benzimidazole-1-carboxamide, N-methyl- are diverse and depend on the specific application. In general, this compound has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 1H-Benzimidazole-1-carboxamide, N-methyl- in lab experiments include its relatively simple synthesis, its versatility as a building block, and its potential therapeutic applications. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are numerous future directions for the study of 1H-Benzimidazole-1-carboxamide, N-methyl-. These include further investigation of its potential therapeutic applications, the development of new synthetic methods, and the study of its interactions with various enzymes and proteins. In addition, the use of this compound in the development of new materials and catalysts is an area of active research.

Synthesis Methods

The synthesis of 1H-Benzimidazole-1-carboxamide, N-methyl- can be achieved through various methods. One of the most common methods is the reaction between o-phenylenediamine and methyl chloroformate. This reaction yields N-methyl-o-phenylenediamine, which can then be reacted with ammonium carbonate to produce 1H-Benzimidazole-1-carboxamide, N-methyl-. Other methods of synthesis include the reaction between o-phenylenediamine and methyl isocyanate or the reaction between o-phenylenediamine and dimethyl carbonate.

Scientific Research Applications

1H-Benzimidazole-1-carboxamide, N-methyl- has been used in various scientific research applications. One of its most common uses is as a building block in the synthesis of other compounds. It has also been used as a ligand in coordination chemistry and as a catalyst in various chemical reactions. In addition, this compound has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.

properties

CAS RN

23475-48-1

Product Name

1H-Benzimidazole-1-carboxamide, N-methyl-

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-methylbenzimidazole-1-carboxamide

InChI

InChI=1S/C9H9N3O/c1-10-9(13)12-6-11-7-4-2-3-5-8(7)12/h2-6H,1H3,(H,10,13)

InChI Key

NTLKSZCCIRJNON-UHFFFAOYSA-N

SMILES

CNC(=O)N1C=NC2=CC=CC=C21

Canonical SMILES

CNC(=O)N1C=NC2=CC=CC=C21

Other CAS RN

23475-48-1

Origin of Product

United States

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